molecular formula C19H21N5O3S B2583695 N,N-dimethyl-6-((1-(quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazin-3-amine CAS No. 2034501-26-1

N,N-dimethyl-6-((1-(quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazin-3-amine

Cat. No.: B2583695
CAS No.: 2034501-26-1
M. Wt: 399.47
InChI Key: HNWGCNZWRVKBAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-6-((1-(quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazin-3-amine is a complex organic compound that features a pyridazine ring substituted with a pyrrolidine moiety linked to a quinoline sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-6-((1-(quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazin-3-amine typically involves multiple steps, starting with the preparation of the pyridazine core. The pyridazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or dicarboxylic acids under acidic conditions. The pyrrolidine moiety is then introduced via nucleophilic substitution reactions, often using pyrrolidine derivatives and suitable leaving groups.

The quinoline sulfonyl group is attached through sulfonylation reactions, where quinoline derivatives are treated with sulfonyl chlorides in the presence of a base such as triethylamine. The final step involves the N,N-dimethylation of the amine group, which can be achieved using dimethyl sulfate or methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-6-((1-(quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, reducing the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Hydrogen gas, palladium on carbon, ethanol.

    Substitution: Sodium hydride, dimethylformamide, amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Amino or thiol-substituted pyridazine derivatives.

Scientific Research Applications

N,N-dimethyl-6-((1-(quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N,N-dimethyl-6-((1-(quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline sulfonyl group is known to interact with protein active sites, potentially inhibiting enzyme activity. The pyrrolidine moiety may enhance binding affinity through hydrophobic interactions, while the pyridazine ring can participate in hydrogen bonding and π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-6-((1-(quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrazin-2-amine
  • N,N-dimethyl-6-((1-(quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidin-4-amine

Uniqueness

N,N-dimethyl-6-((1-(quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazin-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the quinoline sulfonyl group enhances its potential as a bioactive molecule, while the pyridazine ring provides a versatile scaffold for further functionalization.

Properties

IUPAC Name

N,N-dimethyl-6-(1-quinolin-8-ylsulfonylpyrrolidin-3-yl)oxypyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-23(2)17-8-9-18(22-21-17)27-15-10-12-24(13-15)28(25,26)16-7-3-5-14-6-4-11-20-19(14)16/h3-9,11,15H,10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNWGCNZWRVKBAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.